molecular formula C17H16ClNO4 B5652096 2-(4-chloro-2-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B5652096
M. Wt: 333.8 g/mol
InChI Key: MGNMJSHKXWEIJZ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group and a benzodioxin moiety linked through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:

    Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 4-chloro-2-methylphenoxyacetic acid: The 4-chloro-2-methylphenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the phenoxyacetic acid derivative.

    Synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine: This intermediate can be synthesized by the reduction of 2,3-dihydro-1,4-benzodioxin-6-nitro compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The final step involves the coupling of 4-chloro-2-methylphenoxyacetic acid with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzodioxin moieties.

    Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.

    Substitution: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or ammonia can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include primary amines.

    Substitution: Products may include substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with unique properties.

    Biological Research: It may be used as a tool compound to study biological pathways and mechanisms, particularly those involving oxidative stress or enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The benzodioxin moiety may interact with oxidative stress pathways, while the phenoxy group could influence enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)acetic acid: Shares the phenoxyacetic acid structure but lacks the benzodioxin moiety.

    2,3-dihydro-1,4-benzodioxin-6-amine: Contains the benzodioxin structure but lacks the phenoxyacetic acid component.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the combination of the phenoxy and benzodioxin moieties, which may confer distinct chemical and biological properties. This dual functionality can make it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-11-8-12(18)2-4-14(11)23-10-17(20)19-13-3-5-15-16(9-13)22-7-6-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNMJSHKXWEIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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